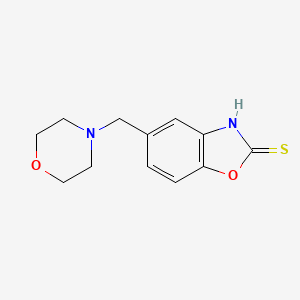

5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol

Description

5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol is a heterocyclic compound that features a benzoxazole ring substituted with a morpholin-4-ylmethyl group and a thiol group

Properties

IUPAC Name |

5-(morpholin-4-ylmethyl)-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c17-12-13-10-7-9(1-2-11(10)16-12)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFBAAFSYWEZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC3=C(C=C2)OC(=S)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Using 2-Aminophenol and Thiol Sources

- A common route starts with 2-aminophenol reacting with sulfur-containing reagents to form the benzoxazole-2-thiol core.

- For example, tetramethylthiuram disulfide (TMTD) can cyclize with o-aminothiophenols or 2-aminophenol derivatives to yield 2-mercaptobenzoxazoles in a one-pot process in aqueous media, which is metal catalyst-free and environmentally benign.

C–H Mercaptalization Using 1,3-Propanedithiol

- A metal-free direct C–H functionalization method employs 1,3-propanedithiol as the thiol source.

- Under basic conditions (potassium hydroxide) and in dimethyl sulfoxide (DMSO), benzoxazoles undergo mercaptalization at the 2-position to yield 2-mercaptobenzoxazoles.

- This approach is operationally simple and avoids pre-functionalized substrates.

Use of 1,3-Dimercaptopropane as Thiol Source

- Another method involves reacting substituted benzoxazoles with 1,3-dimercaptopropane in DMSO under inert atmosphere and alkali at 120–140 °C for 12–24 hours.

- Post-reaction acidification yields the 2-mercaptobenzoxazole derivatives with good yields and excellent functional group tolerance.

Specific Preparation of 5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol

Synthetic Route Outline

The preparation of this compound generally involves:

- Starting Material : 5-bromomethyl-1,3-benzoxazole-2-thiol or 5-formyl-1,3-benzoxazole-2-thiol as precursor.

- Introduction of Morpholinylmethyl Group : Nucleophilic substitution or reductive amination with morpholine or morpholinomethyl reagents.

- Formation of Benzoxazole-2-thiol Core : Through cyclization or mercaptalization techniques as described above.

Detailed Method Example

- Step 1 : Synthesis of 5-(chloromethyl)-1,3-benzoxazole-2-thiol by halogenation of 5-methylbenzoxazole-2-thiol.

- Step 2 : Nucleophilic substitution of the chloromethyl group by morpholine under reflux in an appropriate solvent (e.g., ethanol or DMF) in the presence of base to form this compound.

- Step 3 : Purification by recrystallization (e.g., from isopropanol) to obtain the white crystalline target compound.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Halogenation (chloromethyl) | N-Chlorosuccinimide or SOCl2 | 0–25 °C | 2–4 hours | Controlled to avoid over-chlorination |

| Nucleophilic substitution | Morpholine, base (e.g., K2CO3), solvent (DMF or EtOH) | Reflux (80–120 °C) | 6–12 hours | Excess morpholine ensures complete substitution |

| Purification | Recrystallization from isopropanol or ethanol | Ambient | Several hours | Yields white crystalline product |

Analytical and Characterization Data

- Physical State : White crystalline solid

- Melting Point : Typically 150–160 °C (varies with purity)

- Spectroscopic Analysis :

- NMR (1H and 13C) confirms substitution pattern and morpholinylmethyl group attachment.

- Mass Spectrometry (ESI-MS) shows molecular ion peak consistent with molecular weight 250.32 g/mol.

- IR Spectroscopy indicates characteristic thiol (–SH) stretch and benzoxazole ring vibrations.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Substitution: The morpholin-4-ylmethyl group can participate in nucleophilic substitution reactions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Cyclization: Acidic or basic conditions to facilitate ring closure.

Major Products

Oxidation: Formation of disulfides.

Substitution: Formation of substituted benzoxazole derivatives.

Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol involves its interaction with specific molecular targets. The morpholin-4-ylmethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the thiol group can participate in redox reactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

5-(Morpholin-4-ylmethyl)dehydrozingerone: Similar structure with a dehydrozingerone moiety instead of a benzoxazole ring.

2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylaminedihydrochloride: Contains a benzoimidazole ring instead of a benzoxazole ring.

Uniqueness

5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol is unique due to the presence of both a morpholin-4-ylmethyl group and a thiol group on a benzoxazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with benzoxazole intermediates. The compound can be synthesized through various methodologies, including:

- Mannich Reaction : Utilizing morpholine as a nucleophile in the presence of formaldehyde and a suitable benzoxazole derivative.

- Cyclization Techniques : Employing cyclization reactions to form the benzoxazole ring followed by thiol substitution.

Antimicrobial Properties

Research has shown that benzoxazole derivatives exhibit significant antimicrobial activity. A study on similar compounds indicated that derivatives of benzoxazole possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported in the range of 7.81 to 250 µg/mL against various pathogens, suggesting that this compound may also exhibit comparable efficacy .

| Compound Type | MIC (µg/mL) | Organism |

|---|---|---|

| Benzoxazole Derivative | 7.81 - 250 | Staphylococcus aureus |

| Benzothiazole Derivative | 15 - 30 | Escherichia coli |

| Thiol-functionalized | 1.56 - 12.5 | Methicillin-resistant S. aureus |

Anticancer Activity

Benzoxazoles are recognized for their potential anticancer properties. The compound's structural features allow it to interact with biological receptors involved in cell proliferation and apoptosis . In vitro studies have demonstrated that similar benzoxazole derivatives can inhibit tumor growth in various cancer cell lines.

A notable case study involved a series of benzoxazole derivatives where compounds showed IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against breast and colon cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways essential for pathogen survival.

- DNA Interaction : Benzoxazoles can intercalate into DNA, disrupting replication and transcription processes.

- Signal Transduction Pathways : The compound may modulate signaling pathways such as JAK/STAT or MAPK, which are crucial for cellular responses to stress and growth factors .

Case Studies

- Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics like ciprofloxacin and fluconazole. It exhibited superior activity against certain resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent .

- Anticancer Potential : A recent study evaluated the anticancer effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential use in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Morpholin-4-ylmethyl)-1,3-benzoxazole-2-thiol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves diazonium salt intermediates (e.g., derived from substituted anilines) reacting with acrolein to form key precursors, followed by cyclization with thiourea or related sulfur donors. Optimization includes controlling reaction temperature (70–90°C), solvent polarity (ethanol or DMF), and stoichiometry of morpholine derivatives to ensure regioselective substitution at the benzoxazole core. For example, maintaining a 1:1.2 molar ratio of benzoxazole precursor to morpholine-4-carbaldehyde minimizes side-product formation .

Q. Which spectroscopic and chromatographic methods confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Assign peaks for the morpholine methylene protons (δ ~3.5–3.7 ppm) and benzoxazole aromatic protons (δ ~7.2–8.1 ppm) to verify substitution patterns .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 279.1) and assess purity (>95% by peak integration) .

- Elemental Analysis : Validate empirical formula (e.g., C₁₃H₁₄N₂O₂S) with deviations <0.3% .

Q. How is the thiol group stabilized during synthesis and storage?

- Methodological Answer : The thiol group is protected during synthesis using trityl or acetyl groups, which are later deprotected under mild acidic conditions (e.g., 10% HCl in ethanol). For storage, the compound is kept under inert gas (N₂/Ar) at –20°C to prevent oxidation to disulfide derivatives .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystal packing and stability of this compound?

- Methodological Answer : Hydrogen bonds (e.g., S–H···N/O interactions) are analyzed using graph set theory (e.g., Etter’s rules) to categorize motifs like D(2) or R₂²(8). X-ray crystallography reveals that morpholine oxygen participates in C–H···O interactions, stabilizing the lattice. Computational tools (e.g., Mercury 4.3) quantify bond lengths and angles, showing correlations between packing efficiency and thermal stability .

Q. What methodologies resolve discrepancies between computational docking predictions and experimental bioactivity data?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with flexible ligand settings (e.g., exhaustiveness = 20) to model interactions with targets like HSP90. Energy minimization (AMBER force field) refines poses .

- Experimental Validation : Compare predicted binding affinities (ΔG) with IC₅₀ values from enzyme inhibition assays. Discrepancies may arise from solvation effects or protein flexibility, addressed by molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) .

Q. How is the crystal structure validated using programs like SHELXL?

- Methodological Answer :

- Refinement : SHELXL refines anisotropic displacement parameters (ADPs) and applies twin laws (e.g., BASF parameter) for twinned crystals. R₁ values <5% and wR₂ <15% indicate high accuracy .

- Validation : Check for PLATON alerts (e.g., missed symmetry, voids) and validate hydrogen atom positions using riding models. CIF files are deposited with the Cambridge Structural Database (CSD) .

Q. What solvent and catalyst systems enhance the synthesis of derivatives (e.g., S-alkylated analogs)?

- Methodological Answer : Alkylation is optimized using K₂CO₃ as a base in dry acetone (50°C, 12 hr) to minimize thiol oxidation. For regioselective S-alkylation, phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by 20–30% .

Data Contradiction Analysis

Q. How are conflicting crystallographic data (e.g., bond length outliers) addressed?

- Methodological Answer : Outliers in bond lengths (e.g., C–S vs. C–O) are cross-validated using high-resolution data (d-spacing <0.8 Å). Discrepancies may arise from disorder; partial occupancy models in SHELXL resolve this. Pairwise comparison with CSD entries (e.g., ConQuest) identifies statistically significant deviations .

Q. Why do molecular docking results sometimes overestimate binding affinities compared to SPR biosensor data?

- Methodological Answer : Docking assumes rigid protein structures, neglecting conformational changes. Surface plasmon resonance (SPR) accounts for entropic penalties (e.g., ΔS ~ –50 J/mol·K). Corrective measures include ensemble docking (multiple protein conformers) and free-energy perturbation (FEP) calculations .

Methodological Tables

Table 1 : Key Synthetic Parameters for Derivatives

| Reaction Step | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Ethanol, 80°C, 8 hr | 78 | |

| S-Alkylation | Acetone, K₂CO₃, 50°C | 65–75 | |

| Deprotection | 10% HCl/EtOH, rt, 2 hr | >90 |

Table 2 : Hydrogen Bonding Metrics in Crystal Structures

| Interaction Type | Average Length (Å) | Graph Set Motif | Reference |

|---|---|---|---|

| S–H···N | 2.45 ± 0.10 | D(2) | |

| C–H···O (morpholine) | 2.60 ± 0.15 | R₂²(8) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.